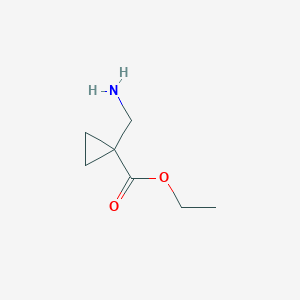

Ethyl 1-(aminomethyl)cyclopropanecarboxylate

Description

Properties

IUPAC Name |

ethyl 1-(aminomethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-10-6(9)7(5-8)3-4-7/h2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTOKAZVIPSHHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467157 | |

| Record name | Ethyl 1-(aminomethyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400840-94-0 | |

| Record name | Ethyl 1-(aminomethyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Unique Value of Constrained Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide to Ethyl 1-(aminomethyl)cyclopropanecarboxylate

In the landscape of medicinal chemistry, the pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is perpetual. Among the myriad of structural motifs employed, strained ring systems, particularly the cyclopropane ring, have emerged as powerful tools for molecular design. The rigid, three-dimensional nature of the cyclopropyl group offers a level of conformational constraint that is highly sought after, allowing for precise orientation of functional groups and improved interaction with biological targets.[1][2] This guide focuses on this compound, a versatile building block that embodies the strategic advantages of this unique scaffold. By providing both a primary amine and an ester functionality on a compact, rigid core, this molecule serves as a critical starting point for the synthesis of complex pharmaceutical agents. This document provides an in-depth exploration of its properties, synthesis, and applications, designed for the discerning researcher and drug development professional.

Section 1: Core Characteristics and Structural Significance

This compound is a disubstituted cyclopropane derivative. It is a non-proteinogenic amino acid ester, meaning it mimics the structure of natural amino acids but with a conformationally restricted backbone. This restriction is the cornerstone of its utility in drug design.[2]

The molecule's structure is deceptively simple, yet it confers several advantageous properties:

-

Metabolic Stability: The cyclopropane ring's strong C-C and C-H bonds are less susceptible to metabolic degradation compared to aliphatic chains, often leading to improved in vivo half-life of drug candidates.[1][2]

-

Three-Dimensionality: It introduces a well-defined spatial arrangement of its substituents, which can enhance binding potency and selectivity by locking the molecule into a bioactive conformation.[3]

-

Novel Chemical Space: As a synthetic building block, it allows chemists to explore novel chemical space, moving away from saturated, "flat" molecules towards more complex, sp³-rich architectures that often yield better clinical success rates.

This compound is most commonly available as the free base (a liquid) or as a more stable hydrochloride salt (a solid), which aids in handling and storage.[4][5][6] Its primary applications lie in the synthesis of enzyme inhibitors, receptor modulators, and other complex molecular probes where precise conformational control is paramount.[7][8]

Section 2: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and development.

Data Presentation: Key Properties

| Property | Value | Source(s) |

| IUPAC Name | ethyl 1-(aminomethyl)cyclopropane-1-carboxylate | [9] |

| Synonyms | 1-(Aminomethyl)-cyclopropanecarboxylic acid ethyl ester | [7] |

| CAS Number | 400840-94-0 (Free Base) 362703-20-6 (HCl Salt) | [4][5] |

| Molecular Formula | C₇H₁₃NO₂ (Free Base) C₇H₁₄ClNO₂ (HCl Salt) | [4][5][9] |

| Molecular Weight | 143.18 g/mol (Free Base) 179.64 g/mol (HCl Salt) | [4][5][10] |

| Appearance | Liquid (Free Base) Solid (HCl Salt) | [6][7] |

| Storage Conditions | Store under -20°C, sealed, in a dry, dark place. | [5][10] |

| SMILES | CCOC(=O)C1(CN)CC1 | [7][9] |

| InChI Key | IWPIXNGIFMRSAU-UHFFFAOYSA-N (HCl Salt) | [6] |

Spectroscopic Signature Analysis

While experimental spectra should always be acquired for confirmation, the structure of this compound allows for the confident prediction of its key spectroscopic features.

-

¹H NMR: The spectrum would be characterized by several distinct regions. The ethyl group will present as a quartet around 4.1 ppm (-O-CH₂ -CH₃) and a triplet around 1.2 ppm (-O-CH₂-CH₃ ). The aminomethyl protons (-CH₂ -NH₂) would likely appear as a singlet around 2.8-3.0 ppm. The diastereotopic protons of the cyclopropane ring are highly characteristic and will appear as complex multiplets in the upfield region, typically between 0.5 and 1.5 ppm.[11] The NH₂ protons may appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbonyl carbon of the ester will be the most downfield signal, expected around 170-175 ppm. The carbons of the ethyl group will appear around 60 ppm (-C H₂-) and 14 ppm (-C H₃). The quaternary carbon of the cyclopropane ring will be found around 30-35 ppm, while the methylene carbons of the ring will be further upfield, typically below 20 ppm. The aminomethyl carbon (-C H₂NH₂) would be expected in the 40-45 ppm range.

-

FT-IR: The infrared spectrum will be dominated by a strong C=O stretch from the ester group at approximately 1720-1740 cm⁻¹.[12] The N-H stretching of the primary amine will be visible as one or two bands in the 3300-3500 cm⁻¹ region. C-H stretches from the aliphatic and cyclopropyl groups will appear just below 3000 cm⁻¹. A characteristic C-O stretch from the ester will also be present in the 1100-1300 cm⁻¹ range.

Section 3: Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and reliable approach involves the construction of the cyclopropane ring followed by functional group interconversion.

Experimental Protocol: A Representative Synthesis Route

This protocol outlines a plausible synthesis starting from a commercially available diethyl malonate derivative. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Cyclopropanation via Dibromide Alkylation

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (250 mL).

-

Base Formation: Add sodium metal (1.1 eq) in small portions to the ethanol to generate a solution of sodium ethoxide. Causality: Sodium ethoxide is a strong, non-nucleophilic base ideal for deprotonating the acidic α-proton of diethyl malonate without causing significant ester hydrolysis.

-

Substrate Addition: Cool the solution to 0°C and add diethyl malonate (1.0 eq) dropwise. Stir for 30 minutes.

-

Alkylation: Add 1,2-dibromoethane (1.1 eq) dropwise, keeping the temperature below 10°C. After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Causality: The malonate enolate acts as a nucleophile, first displacing one bromide. The second intramolecular alkylation then occurs to form the cyclopropane ring, a classic approach for cyclopropane synthesis.

-

Workup: Cool the reaction, filter off the sodium bromide precipitate, and remove the ethanol under reduced pressure. The resulting crude product is diethyl cyclopropane-1,1-dicarboxylate.

Step 2: Selective Hydrolysis and Decarboxylation

-

Hydrolysis: Dissolve the crude diester in ethanol and add a solution of potassium hydroxide (1.05 eq) in water. Stir at room temperature overnight. Causality: Using a slight excess of one equivalent of base selectively hydrolyzes one of the two ester groups to a carboxylate salt.

-

Acidification & Decarboxylation: Carefully acidify the mixture with 6M HCl to pH ~2. Heat the mixture to 80-100°C until gas evolution (CO₂) ceases. Causality: The resulting geminal carboxylic acid-ester is thermally unstable and readily decarboxylates upon heating in acidic conditions to yield ethyl cyclopropanecarboxylate.

-

Extraction: Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the mono-ester.

Step 3: Functionalization and Reduction (Curtius Rearrangement)

-

Acid Formation: Hydrolyze the remaining ester group using excess NaOH, followed by acidic workup to obtain 1-cyclopropanecarboxylic acid.

-

Acyl Azide Formation: Treat the carboxylic acid with diphenylphosphoryl azide (DPPA) or thionyl chloride followed by sodium azide. Causality: This converts the carboxylic acid into a reactive acyl azide, the key intermediate for the Curtius rearrangement.

-

Rearrangement & Trapping: Gently heat the acyl azide solution in the presence of ethanol. The azide rearranges to an isocyanate with loss of N₂ gas, which is immediately trapped by the ethanol solvent to form an ethyl carbamate.

-

Deprotection: Hydrolyze the carbamate under strong acidic or basic conditions to liberate the primary amine, yielding the final product's precursor acid.

-

Final Esterification: Perform a Fischer esterification on the resulting 1-(aminomethyl)cyclopropanecarboxylic acid using ethanol and a catalytic amount of strong acid (e.g., H₂SO₄) to yield the target molecule.[13]

Visualization: Synthesis Workflow

Caption: A simplified workflow for the synthesis of the target compound.

Section 4: Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound is realized in its application as a constrained building block for creating sophisticated, biologically active molecules.

Role as a Constrained Amino Acid Surrogate

In peptide and small molecule drug design, controlling conformation is key to achieving high potency and selectivity. This molecule serves as a rigid scaffold that can replace more flexible elements, such as glycine or alanine residues in a peptide chain.

-

Enzyme Inhibitors: The compound is a known building block for synthesizing dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[8] The rigid cyclopropane core helps to correctly position the key pharmacophoric elements—the amine and the ester (or subsequent amide)—for optimal interaction within the enzyme's active site.

-

Anticonvulsants: Research has shown that derivatives synthesized from this core structure exhibit promising anticonvulsant activity.[14] The cyclopropane moiety can modulate lipophilicity and metabolic stability, properties crucial for CNS-active drugs.

-

General Drug Design: The cyclopropyl fragment is frequently used to address common drug discovery challenges, including enhancing metabolic stability, increasing brain permeability, and reducing off-target effects.[2]

Visualization: Incorporation into a Bioactive Scaffold

The following diagram illustrates how the rigid nature of the aminomethyl-cyclopropane core can orient functional groups (R¹ and R²) toward specific binding pockets in a hypothetical enzyme active site.

Caption: Role of the cyclopropane core in orienting pharmacophores.

Section 5: Safety, Handling, and Storage Protocols

As with any laboratory chemical, adherence to strict safety protocols is non-negotiable. This compound and its precursors require careful handling to ensure researcher safety and maintain compound integrity.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[15] Avoid contact with skin and eyes.[15] In case of contact, rinse immediately and thoroughly with water.

-

Storage: The compound is sensitive to temperature and should be stored in a freezer at or below -20°C.[5] The container must be tightly sealed and protected from moisture and light to prevent degradation.[5] For the hydrochloride salt, which is a solid, storage in a desiccator may also be advisable.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can cause decomposition or violent reactions.[16][17]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[16]

By following these guidelines, researchers can safely and effectively utilize this compound in their synthetic endeavors.

Section 6: References

-

Synblock Inc. (n.d.). CAS 362703-20-6 | ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride. Retrieved from Synblock.

-

BLD Pharm. (n.d.). 400840-94-0 | this compound. Retrieved from BLD Pharm.

-

CymitQuimica. (n.d.). CAS 400840-94-0: this compound. Retrieved from CymitQuimica.

-

TargetMol. (n.d.). This compound. Retrieved from TargetMol.

-

Sigma-Aldrich. (n.d.). Ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride | 362703-20-6. Retrieved from Sigma-Aldrich.

-

ECHEMI. (2019). 1-(AMINOMETHYL)-CYCLOPROPANECARBOXYLIC ACID ETHYL ESTER Safety Data Sheet. Retrieved from ECHEMI.

-

AChemBlock. (n.d.). This compound 95% | CAS: 400840-94-0. Retrieved from AChemBlock.

-

PubChem. (n.d.). Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride. Retrieved from PubChem.

-

Sigma-Aldrich. (n.d.). Ethyl 1-aminocyclopropanecarboxylate 97% | 42303-42-4. Retrieved from Sigma-Aldrich.

-

Fisher Scientific. (2021). Safety Data Sheet - Ethyl cyclopropanecarboxylate. Retrieved from Fisher Scientific.

-

Fisher Scientific. (2024). Safety Data Sheet - Ethyl cyclopropanecarboxylate. Retrieved from Fisher Scientific.

-

Chemicalbook. (n.d.). 1-(AMINOMETHYL)-CYCLOPROPANECARBOXYLIC ACID ETHYL ESTER | 400840-94-0. Retrieved from Chemicalbook.

-

ChemicalBook. (n.d.). Cyclopropanecarboxylic acid, 1-amino-, ethyl ester (9CI) synthesis. Retrieved from ChemicalBook.

-

PubChem. (n.d.). Ethyl cyclopropanecarboxylate. Retrieved from PubChem.

-

PubChem. (n.d.). Ethyl cyclopent-1-enecarboxylate. Retrieved from PubChem.

-

Thermo Scientific Chemicals. (n.d.). Ethyl cyclopropanecarboxylate, 98%. Retrieved from Fisher Scientific.

-

ChemicalBook. (n.d.). Ethyl cyclopropanecarboxylate (4606-07-9) 1H NMR spectrum. Retrieved from ChemicalBook.

-

ChemicalBook. (n.d.). Cyclopropanecarboxylic acid, 1-amino-2-ethenyl-, ethyl ester, hydrochloride (1:1), (1R,2S)- 1H NMR spectrum. Retrieved from ChemicalBook.

-

Synthesis Chemical. (n.d.). The Role of Ethyl Cyclopropanecarboxylate in Modern Organic Synthesis. Retrieved from Synthesis Chemical.

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure. Retrieved from ResearchGate.

-

He, X., et al. (2012). Synthesis and anticonvulsant activity of ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives. European Journal of Medicinal Chemistry, 54, 542-8.

-

Google Patents. (1983). US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds. Retrieved from Google Patents.

-

Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951.

-

University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved from University of Calgary.

-

Fisher Scientific. (n.d.). Cyclopropanecarboxylic acids and derivatives. Retrieved from Fisher Scientific.

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2016). Journal of the Serbian Chemical Society.

-

Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Retrieved from Semantic Scholar.

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.

-

PubChem. (n.d.). Ethyl 1-formylcyclopropanecarboxylate. Retrieved from PubChem.

Sources

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 362703-20-6 | ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride - Synblock [synblock.com]

- 5. 400840-94-0|this compound|BLD Pharm [bldpharm.com]

- 6. Ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride | 362703-20-6 [sigmaaldrich.com]

- 7. CAS 400840-94-0: ethyl 1-(aminomethyl)cyclopropanecarboxyl… [cymitquimica.com]

- 8. 1-(AMINOMETHYL)-CYCLOPROPANECARBOXYLIC ACID ETHYL ESTER | 400840-94-0 [chemicalbook.com]

- 9. This compound 95% | CAS: 400840-94-0 | AChemBlock [achemblock.com]

- 10. This compound | TargetMol [targetmol.com]

- 11. Ethyl cyclopropanecarboxylate (4606-07-9) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Cyclopropanecarboxylic acid, 1-amino-, ethyl ester (9CI) synthesis - chemicalbook [chemicalbook.com]

- 14. Synthesis and anticonvulsant activity of ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.pt [fishersci.pt]

An In-depth Technical Guide to the Synthesis of Ethyl 1-(aminomethyl)cyclopropanecarboxylate

Abstract

Ethyl 1-(aminomethyl)cyclopropanecarboxylate is a valuable building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds due to the unique conformational constraints imparted by the cyclopropane ring.[1][2] This guide provides a comprehensive overview of the primary synthetic strategies for this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of key reactions, offer detailed experimental protocols, and present a comparative analysis of different synthetic routes.

Introduction: The Significance of the Cyclopropane Moiety

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in a variety of natural products and synthetic molecules with significant biological activity.[3] Its inherent ring strain influences molecular conformation and electronics, often leading to enhanced binding affinity for biological targets and improved metabolic stability.[1] this compound, possessing both an amine and an ester functional group attached to a quaternary center on the cyclopropane ring, serves as a versatile scaffold for the synthesis of novel therapeutic agents.[1][4][5] Specifically, cyclopropyl amino acids are utilized as enzyme inhibitors and as substitutes for natural amino acids in peptide hormones to enhance bioactivity and stability.[4]

Comparative Analysis of Synthetic Strategies

Several synthetic routes to this compound have been reported, each with its own set of advantages and limitations. The choice of a particular strategy often depends on factors such as the availability of starting materials, desired scale of synthesis, and stereochemical requirements.

| Synthetic Route | Key Starting Materials | Key Reactions | Advantages | Disadvantages |

| Route 1: From Diethyl 1,1-Cyclopropanedicarboxylate | Diethyl 1,1-cyclopropanedicarboxylate | Curtius or Hofmann Rearrangement | Well-established chemistry, good overall yields. | Use of potentially hazardous reagents (azides or strong oxidants).[3] |

| Route 2: Cyclopropanation of an Acrylate Derivative | Ethyl acrylate, a suitable aminomethylating agent | Michael addition followed by intramolecular cyclization | Convergent synthesis, potential for variation. | May require optimization of cyclization conditions. |

| Route 3: From 1-Aminocyclopropanecarboxylic Acid | 1-Aminocyclopropanecarboxylic acid | Esterification and reduction of a nitrile or amide | Utilizes a commercially available starting material. | May involve multiple protection/deprotection steps. |

Detailed Synthetic Protocols and Mechanistic Insights

Route 1: Synthesis via Diethyl 1,1-Cyclopropanedicarboxylate

This is one of the most common and reliable methods for preparing the target molecule. The synthesis commences with the commercially available diethyl 1,1-cyclopropanedicarboxylate.

Workflow Diagram

Caption: Workflow for the synthesis of this compound starting from Diethyl 1,1-cyclopropanedicarboxylate.

Step-by-Step Protocol

Step 1: Selective Mono-hydrolysis of Diethyl 1,1-cyclopropanedicarboxylate

-

Rationale: The first step involves the selective hydrolysis of one of the two ester groups to yield the corresponding mono-acid. This is typically achieved using one equivalent of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. The reaction is carefully monitored to prevent di-hydrolysis.

-

Protocol:

-

Dissolve diethyl 1,1-cyclopropanedicarboxylate (1.0 eq) in ethanol.

-

Add a solution of potassium hydroxide (1.0 eq) in water dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

Acidify the reaction mixture with cold hydrochloric acid to pH 2-3.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid.

-

Step 2: Curtius Rearrangement

-

Mechanistic Insight: The Curtius rearrangement is a thermal or photochemical decomposition of a carboxylic azide to an isocyanate. The carboxylic acid from the previous step is first converted to an acyl chloride, which then reacts with sodium azide to form the acyl azide. Upon heating, the acyl azide rearranges with the loss of nitrogen gas to form the isocyanate.

-

Protocol:

-

To a solution of 1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid (1.0 eq) in an inert solvent (e.g., toluene), add thionyl chloride (1.2 eq) and a catalytic amount of DMF.

-

Heat the mixture at reflux for 2 hours.

-

Cool the reaction and remove the excess thionyl chloride under reduced pressure.

-

Dissolve the crude acyl chloride in acetone and add a solution of sodium azide (1.5 eq) in water dropwise at 0 °C.

-

Stir the mixture for 1 hour at 0 °C.

-

Extract the acyl azide with toluene.

-

Carefully heat the toluene solution to reflux until the evolution of nitrogen gas ceases. The resulting solution contains ethyl 1-(isocyanato)cyclopropanecarboxylate.

-

Step 3: Hydrolysis of the Isocyanate

-

Rationale: The final step involves the hydrolysis of the isocyanate to the desired amine. This is typically achieved by heating the isocyanate with aqueous acid.

-

Protocol:

-

Add hydrochloric acid (e.g., 6M) to the toluene solution of the isocyanate.

-

Heat the biphasic mixture at reflux for 4-6 hours.

-

Cool the reaction mixture and separate the aqueous layer.

-

Wash the aqueous layer with an organic solvent to remove any non-polar impurities.

-

Basify the aqueous layer with a strong base (e.g., sodium hydroxide) to pH > 12.

-

Extract the product, this compound, with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts, filter, and concentrate to yield the final product.

-

Route 2: Cyclopropanation Strategies

An alternative approach involves the construction of the cyclopropane ring itself. One common method is the cyclopropanation of an activated alkene.

Reaction Scheme

Caption: General scheme for the synthesis of this compound via cyclopropanation.

While various methods for cyclopropanation exist, including those utilizing diazo compounds[6] or Simmons-Smith type reactions, a particularly relevant strategy for this target involves a Michael addition followed by intramolecular cyclization.

Route 3: Functional Group Interconversion from 1-Aminocyclopropanecarboxylic Acid

This route leverages the commercially available 1-aminocyclopropanecarboxylic acid. The synthesis involves esterification of the carboxylic acid and subsequent transformation of a suitable precursor to the aminomethyl group.

Workflow Diagram

Caption: Workflow for the synthesis of this compound from 1-Aminocyclopropanecarboxylic acid.

Step-by-Step Protocol

Step 1: Esterification of 1-Aminocyclopropanecarboxylic Acid

-

Protocol:

-

Suspend 1-aminocyclopropanecarboxylic acid (1.0 eq) in absolute ethanol.

-

Bubble dry hydrogen chloride gas through the suspension at 0 °C until saturation.

-

Heat the mixture at reflux for 16-24 hours.[7]

-

Cool the reaction mixture and concentrate under reduced pressure to obtain ethyl 1-aminocyclopropanecarboxylate hydrochloride as a solid.

-

Step 2: Conversion of the Amine to a Nitrile (Sandmeyer Reaction)

-

Mechanistic Insight: The Sandmeyer reaction provides a method for converting a primary aromatic or aliphatic amine to a variety of functional groups, including a nitrile, via a diazonium salt intermediate.

-

Protocol:

-

Dissolve ethyl 1-aminocyclopropanecarboxylate hydrochloride (1.0 eq) in aqueous hydrochloric acid at 0 °C.

-

Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (2.4 eq) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction to warm to room temperature and then heat gently until gas evolution ceases.

-

Cool the mixture and extract the product, ethyl 1-cyanocyclopropanecarboxylate, with an organic solvent.

-

Step 3: Reduction of the Nitrile

-

Rationale: The final step is the reduction of the nitrile functional group to a primary amine. This can be achieved using various reducing agents.

-

Protocol (using Lithium Aluminum Hydride):

-

Add a solution of ethyl 1-cyanocyclopropanecarboxylate (1.0 eq) in anhydrous diethyl ether or THF dropwise to a stirred suspension of lithium aluminum hydride (1.5 eq) in the same solvent at 0 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

-

Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting precipitate and wash it thoroughly with ether.

-

Dry the combined filtrate and washings over anhydrous sodium sulfate, filter, and concentrate to afford this compound.

-

Conclusion

The synthesis of this compound can be accomplished through several distinct and viable routes. The choice of the optimal synthetic pathway will be dictated by the specific needs of the research or development program, considering factors such as cost, scalability, and safety. The methods detailed in this guide provide a solid foundation for any scientist embarking on the preparation of this important chemical building block.

References

- Diastereoselective synthesis of cyclopropane amino acids using diazo compounds gener

- EP0135429A1 - The synthesis of cyclopropane amino acids and peptides.

- A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks.

- Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates.

- Biosynthesis of Strained Amino Acids by a PLP‐Dependent Enzyme through Cryptic Halogen

- 1-(Aminomethyl)-Cyclopropanecarboxylic Acid Ethyl Ester|CAS 400840-94-0. Rlavie. [Link]

- Ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride | 362703-20-6. Sigma-Aldrich. [Link]

- The Role of Ethyl Cyclopropanecarboxylate in Modern Organic Synthesis. LinkedIn. [Link]

Sources

- 1. CAS 400840-94-0: ethyl 1-(aminomethyl)cyclopropanecarboxyl… [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]

- 5. 1-(AMINOMETHYL)-CYCLOPROPANECARBOXYLIC ACID ETHYL ESTER | 400840-94-0 [chemicalbook.com]

- 6. Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclopropanecarboxylic acid, 1-amino-, ethyl ester (9CI) synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Ethyl 1-(aminomethyl)cyclopropanecarboxylate

Introduction: The Strategic Value of Conformational Constraint in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with enhanced potency, selectivity, and metabolic stability is paramount. The strategic incorporation of rigid structural motifs into drug candidates is a well-established approach to achieving these goals. Among these, the cyclopropane ring has emerged as a particularly valuable building block.[1] Its inherent strain and rigidity can significantly influence the three-dimensional structure of a molecule, locking it into a bioactive conformation and thereby improving its binding affinity and selectivity for a specific biological target.[1][2] Furthermore, the cyclopropyl group is often resistant to metabolic degradation, which can lead to an extended in vivo half-life for drug candidates.[1]

This guide focuses on a key exemplar of this molecular design strategy: Ethyl 1-(aminomethyl)cyclopropanecarboxylate (CAS Number: 400840-94-0). This molecule is a non-canonical amino acid derivative that serves as a versatile building block for introducing a conformationally constrained glycine analogue into peptide and small molecule drug candidates. Its unique structure, featuring a quaternary carbon at the center of the cyclopropane ring, provides a fixed orientation for the aminomethyl and ethyl carboxylate groups, offering medicinal chemists a powerful tool to fine-tune the pharmacological properties of their compounds.[2][3] This guide will provide an in-depth exploration of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 400840-94-0 | [4][5][6][7] |

| Molecular Formula | C₇H₁₃NO₂ | [3][4][8][9] |

| Molecular Weight | 143.18 g/mol | [4][8] |

| IUPAC Name | ethyl 1-(aminomethyl)cyclopropane-1-carboxylate | [9] |

| Synonyms | 1-(Aminomethyl)-cyclopropanecarboxylic acid ethyl ester | [3][5] |

| Appearance | Liquid | [3] |

| Storage | Keep in dark place, sealed in dry, store in freezer, under -20°C | [8] |

The hydrochloride salt of this compound is also commercially available (CAS 362703-20-6) and is often a more stable, solid form for handling and storage.[10][11]

Structural Representation

Figure 1: 2D structure of this compound.

Synthesis and Manufacturing

While specific, detailed industrial synthesis routes for this compound are often proprietary, a general understanding of the synthetic strategies for related cyclopropane amino acids can provide valuable insights. The construction of the strained cyclopropane ring is the key challenge. Common methods include intramolecular cyclization reactions. For instance, a plausible laboratory-scale synthesis could involve the cyclization of a suitably substituted butyrate derivative.

Conceptual Synthesis Workflow

A general, multi-step synthesis is required, starting from commercially available materials.

Figure 2: A conceptual workflow for the synthesis of the target molecule.

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a constrained building block for creating novel bioactive molecules.[3][5] Its incorporation can lead to significant improvements in a compound's pharmacological profile.

Constrained Peptidomimetics

Non-canonical amino acids are of increasing interest to medicinal chemists for creating therapeutic peptides with enhanced stability and permeability.[2] The cyclopropane moiety in this building block provides a rigid scaffold that can fix the orientation of the side chain, leading to increased enzymatic stability and receptor selectivity.[2][12]

Experimental Protocol: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating the Boc-protected form of the corresponding acid into a growing peptide chain on a solid support.

-

Preparation of the Building Block: The ethyl ester of this compound is first hydrolyzed to the free carboxylic acid, followed by protection of the amine with a Boc (tert-butyloxycarbonyl) group.

-

Resin Preparation: A suitable solid support resin (e.g., Wang or Rink Amide resin) is deprotected to reveal a free amine or hydroxyl group.

-

Coupling Reaction:

-

Swell the deprotected resin in a suitable solvent (e.g., DMF).

-

In a separate vessel, pre-activate the Boc-protected 1-(aminomethyl)cyclopropanecarboxylic acid (1.5-3 equivalents) with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the swollen resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

-

-

Capping (Optional): To block any unreacted sites, treat the resin with an acetylating agent like acetic anhydride.

-

Deprotection: Remove the Boc protecting group with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to prepare for the next coupling cycle.

-

Cleavage and Final Deprotection: Once the peptide synthesis is complete, treat the resin with a strong acid cocktail (e.g., 95% TFA) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of Small Molecule Inhibitors

This compound has been identified as a building block in the synthesis of novel analogues of DPP-4 (Dipeptidyl peptidase-4) inhibitors, such as Alogliptin.[5][6] In this context, the rigid cyclopropane scaffold can help to properly orient the key pharmacophoric elements for optimal interaction with the enzyme's active site.

Logical Flow for Utilizing the Building Block in Small Molecule Synthesis

Figure 3: Decision workflow for incorporating the title compound into a small molecule synthesis campaign.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists to impart desirable properties into next-generation therapeutics. Its rigid cyclopropane core offers a reliable method for conformational constraint, a tactic proven to enhance metabolic stability and target affinity.[1][13] As the pharmaceutical industry continues to tackle increasingly complex biological targets and the challenges of peptide therapeutics, the demand for sophisticated, non-canonical building blocks like this will undoubtedly grow.[2] Future research will likely see its incorporation into a wider array of therapeutic modalities, from enzyme inhibitors and receptor ligands to novel peptide and protein-based drugs, solidifying the role of cyclopropane derivatives as a cornerstone of modern drug discovery.[1]

References

- Chemical e-data Search. (n.d.). CAS 400840-94-0 this compound 400840940.

- National Institutes of Health. (n.d.). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks.

- PubChem. (n.d.). Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride.

- Google Patents. (n.d.). WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides.

- National Institutes of Health. (n.d.). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates.

- ResearchGate. (n.d.). Selected cyclopropane-containing natural products and pharmaceutical compounds.

- Google Patents. (n.d.). US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.

- PubChem. (n.d.). Ethyl cyclopropanecarboxylate.

- PubMed. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade.

- Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.

- PubMed. (2002). The application of multi-component reactions in drug discovery.

Sources

- 1. nbinno.com [nbinno.com]

- 2. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 400840-94-0: ethyl 1-(aminomethyl)cyclopropanecarboxyl… [cymitquimica.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. 1-(AMINOMETHYL)-CYCLOPROPANECARBOXYLIC ACID ETHYL ESTER | 400840-94-0 [chemicalbook.com]

- 6. 400840-94-0 | CAS DataBase [chemicalbook.com]

- 7. CAS 400840-94-0 this compound 400840940 | Chemical e-data Search [en.chem-edata.com]

- 8. 400840-94-0|this compound|BLD Pharm [bldpharm.com]

- 9. This compound 95% | CAS: 400840-94-0 | AChemBlock [achemblock.com]

- 10. CAS 362703-20-6 | ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride - Synblock [synblock.com]

- 11. This compound hydrochloride | 362703-20-6 [sigmaaldrich.com]

- 12. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 1-(aminomethyl)cyclopropanecarboxylate: A Keystone Building Block in Modern Medicinal Chemistry

Introduction: The Strategic Value of a Strained Scaffold

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. Among the vast arsenal of molecular scaffolds available to medicinal chemists, the cyclopropane ring occupies a unique and privileged position. Its inherent ring strain and rigid, three-dimensional geometry offer a powerful toolset for modulating the physicochemical and pharmacokinetic properties of drug candidates. Ethyl 1-(aminomethyl)cyclopropanecarboxylate is a bifunctional building block that elegantly combines the structural benefits of the cyclopropane core with two versatile handles for chemical elaboration: a primary amine and an ethyl ester.

This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will dissect its molecular structure, explore the strategic advantages conferred by its cyclopropane moiety, detail a robust synthetic protocol, and highlight its application as a critical intermediate in the synthesis of complex pharmaceutical agents.

Molecular Structure and Physicochemical Properties

This compound is a non-proteinogenic α,α-disubstituted amino acid ester. The central quaternary carbon is embedded within a cyclopropane ring, lending the molecule significant conformational rigidity. This rigidity is a key attribute, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency.

The molecule possesses two key functional groups for synthetic diversification:

-

An aminomethyl group (-CH₂NH₂): A primary amine that serves as a key nucleophile or a point for amide bond formation, crucial for building larger molecular architectures.

-

An ethyl carboxylate group (-COOEt): An ester that can be hydrolyzed to the corresponding carboxylic acid or used in further coupling reactions.

Key identifiers and properties of the molecule are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 400840-94-0 | [1][2] |

| Molecular Formula | C₇H₁₃NO₂ | [3] |

| Molecular Weight | 143.18 g/mol | [2] |

| SMILES | CCOC(=O)C1(CN)CC1 | [3] |

| Synonyms | 1-(Aminomethyl)-cyclopropanecarboxylic acid ethyl ester | [3] |

dot digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C", pos="0,0!", fontsize=14, fontcolor="#202124"]; C2 [label="C", pos="1.5,0!", fontsize=14, fontcolor="#202124"]; C3 [label="C", pos="0.75,1.3!", fontsize=14, fontcolor="#202124"]; C_ester [label="C", pos="-1.5,0.5!", fontsize=14, fontcolor="#202124"]; O_double [label="O", pos="-2.5,1.0!", fontsize=14, fontcolor="#EA4335"]; O_ethyl [label="O", pos="-1.8,-0.8!", fontsize=14, fontcolor="#EA4335"]; C_ethyl1 [label="C", pos="-3.0,-1.3!", fontsize=14, fontcolor="#202124"]; C_ethyl2 [label="C", pos="-3.3,-2.6!", fontsize=14, fontcolor="#202124"]; C_methyl [label="C", pos="2.5,1.0!", fontsize=14, fontcolor="#202124"]; N_amine [label="N", pos="3.8,1.3!", fontsize=14, fontcolor="#4285F4"]; H2N [label="H₂N", pos="4.6,1.6!", fontsize=12, fontcolor="#4285F4"];

// Edges (bonds) C1 -- C2; C2 -- C3; C3 -- C1; C1 -- C_ester; C_ester -- O_double [style=double]; C_ester -- O_ethyl; O_ethyl -- C_ethyl1; C_ethyl1 -- C_ethyl2; C2 -- C_methyl; C_methyl -- N_amine; N_amine -- H2N [style=dotted];

} Gg Caption: Molecular structure of this compound.

The Cyclopropane Moiety: A Privileged Scaffold in Drug Design

The inclusion of a cyclopropane ring in a drug candidate is a deliberate strategic choice aimed at optimizing its pharmaceutical profile. The unique electronic and steric properties of this three-membered ring can confer a range of benefits.[4]

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger and less accessible to metabolic enzymes like Cytochrome P450s compared to their aliphatic counterparts. Incorporating this motif can shield adjacent functional groups from metabolism or prevent oxidation of the scaffold itself, thereby increasing the drug's half-life.

-

Conformational Rigidity: The rigid nature of the cyclopropane ring locks the relative orientation of its substituents.[3] This pre-organization can lead to a more favorable binding entropy when the molecule interacts with its target protein, resulting in higher potency and selectivity.

-

Improved Physicochemical Properties: Cyclopropane rings can increase the lipophilicity of a molecule, which can enhance membrane permeability and absorption. This has been leveraged to improve blood-brain barrier (BBB) penetration for CNS-acting drugs.[4]

-

Novelty and Patentability: As a bioisostere for other groups (like a gem-dimethyl or a double bond), the cyclopropane ring provides a means to explore novel chemical space and generate new intellectual property.

dot digraph "Drug_Properties_Logic" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Cyclopropane [label="Cyclopropane Moiety", fillcolor="#4285F4"]; Rigidity [label="Conformational Rigidity", fillcolor="#34A853"]; Strain [label="Unique Electronic\nCharacter (Strain)", fillcolor="#34A853"]; Stability [label="Metabolic Stability", fillcolor="#EA4335"]; Potency [label="Enhanced Potency &\nSelectivity", fillcolor="#EA4335"]; Permeability [label="Increased Membrane\nPermeability (LogP)", fillcolor="#EA4335"]; Novelty [label="Novel Chemical Space", fillcolor="#EA4335"];

// Edges Cyclopropane -> Rigidity; Cyclopropane -> Strain; Rigidity -> Potency [label=" Reduces entropic\n penalty of binding "]; Strain -> Stability [label=" Stronger C-H bonds,\n steric shielding "]; Strain -> Permeability; Cyclopropane -> Novelty [label=" Bioisosteric replacement "]; } Gg Caption: Logic diagram of cyclopropane's influence on drug properties.

Synthesis and Characterization

The synthesis of substituted cyclopropanes can be challenging. A common and effective strategy for creating 1-aminocyclopropanecarboxylic acid derivatives involves the cyclization of activated methionine precursors or the hydrolysis of cyclopropyl cyanides.[5][6] Below is a representative, field-proven protocol for a related compound, which can be adapted for the synthesis of the title molecule's core structure.

Experimental Protocol: Synthesis of Ethyl 1-aminocyclopropanecarboxylate

This protocol outlines a Fisher-type esterification, a fundamental and reliable method in organic synthesis.

Objective: To synthesize Ethyl 1-aminocyclopropanecarboxylate hydrochloride from 1-aminocyclopropane-1-carboxylic acid hydrochloride.

Materials:

-

1-aminocyclopropane-1-carboxylic acid hydrochloride

-

Ethanol (absolute, 200 proof)

-

Hydrogen Chloride (gas or concentrated HCl)

-

Chloroform (CHCl₃)

-

Ammonia (gas)

-

Diethyl ether (anhydrous)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask, reflux condenser, Dean-Stark trap, gas dispersion tube, separatory funnel, rotary evaporator.

Procedure:

-

Esterification Setup: In a 1 L round-bottom flask, suspend 1-aminocyclopropane-1-carboxylic acid hydrochloride (e.g., 7.2 g, 52 mmol) in 500 mL of absolute ethanol.[7]

-

Acid Catalyst: Saturate the ethanolic suspension with dry hydrogen chloride (HCl) gas at 0°C. Causality Note: The HCl serves a dual purpose: it acts as the catalyst for the esterification and keeps the amine protonated, preventing it from acting as a competing nucleophile.

-

Reaction: Equip the flask with a reflux condenser and a Dean-Stark trap. Heat the mixture to reflux for 16 hours. The Dean-Stark trap helps to remove the water formed during the reaction, driving the equilibrium towards the product side according to Le Châtelier's principle.[7]

-

Re-saturation and Completion: After the initial reflux, allow the mixture to cool. Distill off a portion of the ethanol. Add fresh absolute ethanol (200 mL) and re-saturate with HCl gas. Continue to heat under reflux for an additional 5 hours to ensure complete conversion.[7]

-

Work-up - Solvent Exchange: Cool the reaction mixture and remove the ethanol under reduced pressure using a rotary evaporator. Dissolve the resulting residue in 300 mL of chloroform.[7]

-

Neutralization: Cool the chloroform solution to 0°C in an ice bath. Bubble ammonia gas through the solution until it is basic. This step neutralizes the excess HCl and deprotonates the ammonium salt to the free amine. A precipitate of ammonium chloride will form.

-

Extraction: Evaporate the chloroform. Take up the residue in 400 mL of diethyl ether and wash with a small portion of water (20 mL). Extract the aqueous layer three times with 200 mL portions of diethyl ether.[7]

-

Drying and Isolation: Combine all the ether extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the final product, Ethyl 1-aminocyclopropanecarboxylate, as an oil.[7]

dot digraph "Synthesis_Workflow" { graph [rankdir="LR"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="1-Aminocyclopropane-\n1-carboxylic Acid HCl", fillcolor="#F1F3F4"]; Ester [label="Esterification Product\n(Ammonium Salt)", fillcolor="#F1F3F4"]; Freebase [label="Final Product\n(Free Base)", fillcolor="#FBBC05"];

// Edges Start -> Ester [label="Ethanol, HCl (cat.)\nReflux w/ Dean-Stark"]; Ester -> Freebase [label="1. Solvent Exchange\n2. NH₃ Neutralization\n3. Extraction"]; } Gg Caption: General workflow for the synthesis of the target molecule.

Spectroscopic Characterization

While specific published spectra for this compound can be found through supplier databases[8], the expected NMR signals can be predicted based on its structure. This predictive analysis is a cornerstone of structural elucidation in organic chemistry.

| Technique | Expected Signals and Interpretation |

| ¹H NMR | ~4.1 ppm (quartet, 2H): -O-CH₂ -CH₃ of the ethyl ester, split by the methyl protons.~2.8 ppm (singlet, 2H): -CH₂ -NH₂ of the aminomethyl group.~1.6 ppm (broad singlet, 2H): -NH₂ protons, often broad and exchangeable with D₂O.~1.2 ppm (triplet, 3H): -O-CH₂-CH₃ of the ethyl ester, split by the methylene protons.~0.8-1.0 ppm (multiplets, 4H): Diastereotopic methylene protons of the cyclopropane ring. |

| ¹³C NMR | ~174 ppm: Carbonyl carbon (C =O) of the ester.~61 ppm: Methylene carbon (-O-C H₂-CH₃) of the ethyl ester.~45 ppm: Methylene carbon (-C H₂-NH₂) of the aminomethyl group.~30 ppm: Quaternary carbon of the cyclopropane ring.~15 ppm: Methylene carbons (C H₂) of the cyclopropane ring.~14 ppm: Methyl carbon (-O-CH₂-C H₃) of the ethyl ester. |

| IR (Infrared) | ~3300-3400 cm⁻¹: N-H stretching of the primary amine.~2850-2950 cm⁻¹: C-H stretching (aliphatic).~1730 cm⁻¹: C=O stretching of the ester. |

| MS (Mass Spec) | [M+H]⁺ = 144.10: Expected mass for the protonated molecule in ESI-MS. |

Applications in Medicinal Chemistry

This compound is not typically a final drug product but rather a high-value intermediate. Its bifunctional nature allows it to be incorporated into larger molecules, where the cyclopropane core imparts its beneficial properties.

A notable application is its use as a building block in the synthesis of novel analogues of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes. The rigid cyclopropane scaffold can be used to mimic a dipeptide backbone, presenting the necessary pharmacophores in a constrained and optimal orientation for binding to the DPP-4 enzyme's active site. This strategic use highlights the power of conformationally restricted amino acid mimics in modern drug design.

Conclusion

This compound is a prime example of a small molecule with significant strategic importance in pharmaceutical research. Its value is derived directly from the unique structural and electronic properties of the cyclopropane ring, which can be used to overcome common challenges in drug development, such as poor metabolic stability and low potency. The synthetic accessibility of this building block, coupled with its versatile functional handles, ensures its continued relevance for scientists and researchers dedicated to creating the next generation of therapeutic agents. Understanding the core principles behind its design and application is essential for any professional operating at the forefront of medicinal chemistry.

References

- He, X., et al. (2012). Synthesis and anticonvulsant activity of ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives. European Journal of Medicinal Chemistry, 54, 542-8. [Link]

- PubChem. (n.d.). Ethyl 1-methylcyclopropanecarboxylate.

- Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. [Link]

- Hoffmann, H. M. R., & Stauffer, R. D. (1983). Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds. U.S.

- McCloskey, C. M., & Coleman, G. H. (1941). Cyclopropanecarboxylic acid. Organic Syntheses, Coll. Vol. 1, p.156. [Link]

Sources

- 1. 400840-94-0|this compound|BLD Pharm [bldpharm.com]

- 2. Ethyl 1-(aminomethyl)cyclopropanecarboxylate_TargetMol [targetmol.com]

- 3. CAS 400840-94-0: ethyl 1-(aminomethyl)cyclopropanecarboxyl… [cymitquimica.com]

- 4. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Cyclopropanecarboxylic acid, 1-amino-, ethyl ester (9CI) synthesis - chemicalbook [chemicalbook.com]

- 8. CAS 362703-20-6 | ethyl 1-(aminomethyl)cyclopropane-1-carboxylate hydrochloride - Synblock [synblock.com]

An In-depth Technical Guide to the Chemical Characterization of Ethyl 1-(aminomethyl)cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the essential chemical characterization of Ethyl 1-(aminomethyl)cyclopropanecarboxylate, a compound of increasing interest in medicinal chemistry and drug discovery.[1][2] Its unique strained cyclopropane ring and primary amine functionality make it a valuable building block for novel therapeutics.[1][3] This document moves beyond a simple recitation of data, offering insights into the rationale behind the analytical techniques and the interpretation of their results, ensuring a thorough understanding for researchers in the field.

Foundational Molecular and Physical Properties

A complete characterization begins with the fundamental properties of the molecule. These data points are critical for everything from reaction planning and purification to formulation and storage.

Molecular Structure and Identifiers

The structural integrity of this compound is the cornerstone of its chemical identity. The molecule consists of a cyclopropane ring substituted with both an aminomethyl group and an ethyl carboxylate group at the same carbon atom.

Diagram 1: Chemical Structure of this compound

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of specific bonds.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Significance |

| 3400-3250 | N-H stretch | Primary Amine | Confirms the presence of the -NH₂ group. Often appears as a doublet for primary amines. |

| 3000-2850 | C-H stretch | Alkane (sp³ C-H) | Present in the ethyl and aminomethyl groups. [4] |

| ~1735 | C=O stretch | Ester | A strong, sharp absorption characteristic of the carbonyl group in an ester. [5] |

| ~1250-1230 | C-O stretch | Ester | Confirms the ester functionality. [5] |

| ~1650 | N-H bend | Primary Amine | A moderate absorption, further evidence of the primary amine. |

Expert Insight: The absence of a broad O-H stretch around 3300-2500 cm⁻¹ is crucial to rule out the presence of the corresponding carboxylic acid, a potential hydrolysis product. [5]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

-

Expected Molecular Ion Peak (M⁺): m/z = 143.10

-

Expected [M+H]⁺ Peak (for ESI/CI): m/z = 144.10

-

Key Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 98.

-

Loss of the entire ester group (-COOCH₂CH₃) to give a fragment at m/z = 70.

-

Cleavage of the aminomethyl group to give a fragment at m/z = 113.

-

Purity Assessment: Chromatographic Methods

Ensuring the purity of this compound is critical for its use in drug development, as impurities can affect biological activity and safety.

Gas Chromatography (GC)

For a volatile compound like this, GC is an excellent method for assessing purity.

-

Protocol:

-

Column: A polar capillary column (e.g., DB-WAX or equivalent) is suitable.

-

Injector Temperature: ~250°C.

-

Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~240°C.

-

Detector: Flame Ionization Detector (FID).

-

Carrier Gas: Helium or Hydrogen.

-

-

Self-Validation: The method is validated by injecting a known standard to determine the retention time and response factor. Purity is typically reported as a percentage of the total peak area.

High-Performance Liquid Chromatography (HPLC)

For the hydrochloride salt or for analyzing potential non-volatile impurities, reversed-phase HPLC is the method of choice.

-

Protocol:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape for the amine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a low wavelength (e.g., 210 nm) as the molecule lacks a strong chromophore, or by Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

-

-

Trustworthiness: The inclusion of standards and blanks in the run sequence ensures the reliability of the results. The peak area percentage is used to determine the purity.

Synthesis and Application Context

This compound is a valuable building block, often synthesized from precursors like 1-aminocyclopropane-1-carboxylic acid. [6]Its utility stems from the unique properties of the cyclopropyl group, which can enhance metabolic stability, binding affinity, and membrane permeability in drug candidates. [3]It serves as a key intermediate in the synthesis of various pharmacologically active compounds, including DPP-4 inhibitors. [7][8]

Diagram 3: Role in Drug Discovery

Caption: The strategic role of the title compound in drug development.

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. By integrating data from NMR, IR, and MS, a definitive structural confirmation can be achieved. Chromatographic techniques like GC and HPLC are then essential for quantifying purity. This rigorous characterization is a non-negotiable prerequisite for its application in the synthesis of next-generation therapeutics, ensuring the reliability and reproducibility of research and development efforts.

References

- Singh, U. P., & Singh, R. P. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8713–8749. [Online].

- Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [Online].

- Chemistry LibreTexts. 1.7: Infrared Spectra of Some Common Functional Groups [Online].

- Doc Brown's Chemistry. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [Online].

Sources

- 1. CAS 400840-94-0: ethyl 1-(aminomethyl)cyclopropanecarboxyl… [cymitquimica.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Cyclopropanecarboxylic acid, 1-amino-, ethyl ester (9CI) synthesis - chemicalbook [chemicalbook.com]

- 7. 1-(AMINOMETHYL)-CYCLOPROPANECARBOXYLIC ACID ETHYL ESTER | 400840-94-0 [chemicalbook.com]

- 8. theclinivex.com [theclinivex.com]

A Predictive Spectroscopic and Structural Analysis of Ethyl 1-(aminomethyl)cyclopropanecarboxylate

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Ethyl 1-(aminomethyl)cyclopropanecarboxylate is a bifunctional molecule incorporating a strained cyclopropane ring, a primary amine, and an ethyl ester. These features make it a valuable building block in medicinal chemistry. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in complex molecular design and synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide provides a comprehensive, predicted spectroscopic profile based on foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). We will delve into the causal relationships between the molecule's structure and its expected spectral features, offering field-proven insights into data interpretation and acquisition methodologies.

Introduction: The Structural Significance of this compound

This compound (CAS 400840-94-0, Molecular Formula: C₇H₁₃NO₂, Molecular Weight: 143.18 g/mol ) is a compound of interest for synthetic and medicinal chemists. Its rigid cyclopropane core serves as a bioisostere for other cyclic and acyclic moieties, often conferring unique pharmacological properties. The presence of both a nucleophilic amine and an electrophilic ester group on a quaternary carbon provides orthogonal chemical handles for diverse derivatization strategies.

Accurate structural confirmation is the bedrock of chemical research and development. Spectroscopic techniques provide a non-destructive means to elucidate the precise arrangement of atoms and functional groups within a molecule. This guide will serve as a reference for scientists, providing a robust, theory-grounded prediction of the spectroscopic data for the title compound, thereby facilitating its identification and use in research settings.

Molecular Structure and Predicted Spectroscopic Overview

The key to interpreting spectroscopic data lies in first dissecting the molecule's structure to identify its distinct components.

Figure 1: Structure of this compound with labels for unique proton (Hₐ-Hₑ) and carbon (C₁-C₇) environments.

Figure 1: Structure of this compound with labels for unique proton (Hₐ-Hₑ) and carbon (C₁-C₇) environments.

The structure features several key groups that will give rise to characteristic signals:

-

Ethyl Ester Group: Comprising a methylene group (Hₑ, C₆) and a methyl group (Hₐ, C₇).

-

Cyclopropane Ring: A strained three-membered ring with two sets of diastereotopic methylene protons (Hբ, H꜀) and a quaternary carbon (C₃).

-

Aminomethyl Group: A methylene group (Hₔ, C₄) attached to a primary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Predictions are based on established chemical shift tables and data from analogous structures. Online prediction tools can further refine these estimates[1][2][3][4][5][6].

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is predicted to show five distinct signals. The choice of a deuterated solvent like chloroform (CDCl₃) is standard for non-polar to moderately polar organic molecules, offering good solubility without interfering signals.

Table 1: Predicted ¹H NMR Data

| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|---|

| Hₐ | ~ 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ | Aliphatic methyl group split by the adjacent methylene (Hₑ). |

| Hբ, H꜀ | ~ 0.8 - 1.1 | Multiplet (m) | 4H | Cyclopropane CH₂ | Diastereotopic protons of the cyclopropane ring, appearing in the characteristic upfield region due to ring strain. |

| Hₔ | ~ 2.85 | Singlet (s) | 2H | -CH₂ -NH₂ | Methylene protons adjacent to the electron-withdrawing amine. A singlet is predicted as coupling to the NH₂ protons is often not observed due to rapid exchange. |

| Hₑ | ~ 4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Methylene protons deshielded by the adjacent oxygen atom and split by the methyl group (Hₐ). |

| NH₂ | ~ 1.5 - 2.5 | Broad Singlet (br s) | 2H | -CH₂-NH₂ | Amine protons. The signal is often broad and its chemical shift is concentration-dependent. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

Table 2: Predicted ¹³C NMR Data

| Label | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|---|

| C₁ | ~ 174 | C =O (Ester) | Carbonyl carbon, highly deshielded. |

| C₆ | ~ 61 | -O -CH₂-CH₃ | Methylene carbon attached to oxygen. |

| C₄ | ~ 45 | -C H₂-NH₂ | Methylene carbon attached to nitrogen. |

| C₃ | ~ 25 | Quaternary C | Quaternary carbon of the cyclopropane ring. |

| C₂, C₅ | ~ 15 | Cyclopropane C H₂ | Methylene carbons of the cyclopropane ring, shifted upfield. |

| C₇ | ~ 14 | -O-CH₂-C H₃ | Aliphatic methyl carbon. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a standard 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Employ a 30° pulse angle with a relaxation delay of 1-2 seconds.

-

Accumulate 16-32 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover 0 to 200 ppm.

-

Use a 45° pulse angle with a 2-second relaxation delay.

-

Accumulate 1024-2048 scans.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.

NMR Acquisition Workflow

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[7][8][9][10][11]

Table 3: Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3400 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Medium (two bands) |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong |

| ~ 1730 | C=O Stretch | Ester | Strong, Sharp |

| ~ 1465 & 1375 | C-H Bend | Alkanes | Medium |

| 1250 - 1050 | C-O Stretch | Ester | Strong |

Interpretation:

-

The presence of two distinct bands in the 3400-3300 cm⁻¹ region is a hallmark of a primary amine (symmetric and asymmetric N-H stretches).

-

A very strong and sharp absorption around 1730 cm⁻¹ is the most prominent feature, unequivocally indicating the ester carbonyl group.

-

The strong C-O stretch further confirms the ester functional group.

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common, simple technique for acquiring IR spectra of liquid or solid samples.

-

Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight is expected at m/z = 143. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with our compound.[12][13][14][15]

-

Major Fragmentation Pathways:

-

α-Cleavage: The most characteristic fragmentation for amines is cleavage of the bond alpha to the nitrogen atom.[12][13] This would lead to the loss of the cyclopropane ring moiety, resulting in a prominent base peak.

-

Ester Fragmentation: Esters typically fragment via cleavage adjacent to the carbonyl group or through rearrangements like the McLafferty rearrangement, if sterically possible.[16][17][18]

-

Table 4: Predicted Key Mass Fragments (EI-MS)

| m/z | Predicted Fragment Ion | Origin |

|---|---|---|

| 143 | [C₇H₁₃NO₂]⁺ | Molecular Ion (M⁺) |

| 114 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the ester. |

| 98 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical (-OEt). |

| 30 | [CH₂NH₂]⁺ | α-Cleavage, likely the base peak. [12] |

Mass Spectrometry Analysis Workflow

Caption: General workflow for mass spectrometry from sample introduction to data analysis.

Conclusion: An Integrated Spectroscopic Signature

The combined, predicted spectroscopic data provides a unique fingerprint for this compound.

-

NMR confirms the C-H framework, showing the characteristic upfield cyclopropane signals, the ethyl ester pattern, and the aminomethyl group.

-

IR validates the presence of key functional groups: the primary amine (two N-H stretches) and the strong ester carbonyl (C=O) absorption.

-

MS establishes the molecular weight of 143 (consistent with the Nitrogen Rule) and predicts a characteristic fragmentation pattern dominated by α-cleavage to produce a base peak at m/z 30.

This in-depth guide, grounded in the fundamental principles of spectroscopy, provides researchers with a reliable, predictive framework for the identification and characterization of this compound, thereby supporting its application in pioneering drug discovery and development efforts.

References

- GCMS Section 6.15 - Whitman People. (n.d.). Whitman College.

- PROSPRE - 1H NMR Predictor. (n.d.). PROSPRE.

- IR Spectrum Frequency Table. (n.d.). Scribd.

- Mass Spectrometry: Fragmentation Patterns. (n.d.). eGyanKosh.

- IR frequency table. (n.d.). University of York.

- CASPRE - 13C NMR Predictor. (n.d.). CASPRE.

- CASCADE - Chemical Shift Calculator. (n.d.). Colorado State University.

- Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts.

- Infrared Spectroscopy Absorption Table. (n.d.). ResearchGate.

- IR Spectrum Table by Frequency Range. (n.d.). The Royal Society of Chemistry.

- NMR Prediction Software. (n.d.). ACD/Labs.

- NMR Predictor. (n.d.). Chemaxon Docs.

- Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. (2018, September 13). ACS Publications.

- Video: Mass Spectrometry: Amine Fragmentation. (2024, December 5). JoVE.

- Modern open-source tools for simulation of NMR spectra. (2016, December 20). Chemistry Stack Exchange.

- Download NMR Predict. (n.d.). Mestrelab Research.

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- Predict 1H proton NMR spectra. (n.d.). NMRDB.org.

- Video: Mass Spectrometry of Amines. (2023, April 30). JoVE.

- Mass Spectrometry Part 8 - Fragmentation in Amines. (2023, January 26). YouTube.

- Mass spectrum of ethyl ethanoate. (n.d.). Doc Brown's Chemistry.

Sources

- 1. PROSPRE [prospre.ca]

- 2. CASPRE [caspre.ca]

- 3. CASCADE [nova.chem.colostate.edu]

- 4. acdlabs.com [acdlabs.com]

- 5. docs.chemaxon.com [docs.chemaxon.com]

- 6. Predict 1H proton NMR spectra [nmrdb.org]

- 7. scribd.com [scribd.com]

- 8. Chemistry Teaching Labs - IR frequency table [chemtl.york.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. GCMS Section 6.15 [people.whitman.edu]

- 13. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 14. Video: Mass Spectrometry of Amines [jove.com]

- 15. youtube.com [youtube.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of Ethyl 1-(aminomethyl)cyclopropanecarboxylate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action for Ethyl 1-(aminomethyl)cyclopropanecarboxylate, a novel small molecule with potential therapeutic applications in neurology. Based on structural analysis and evidence from related compounds, we posit that this ethyl ester functions as a prodrug, undergoing in vivo hydrolysis to its active carboxylic acid form, 1-(aminomethyl)cyclopropanecarboxylic acid. This active metabolite is a conformationally restricted analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). The guide will explore the rationale behind this hypothesis, detailing the likely metabolic activation pathway and the subsequent interaction of the active form with key neurological targets, primarily within the GABAergic system. Furthermore, we provide a comprehensive suite of validated experimental protocols to enable researchers to rigorously test this hypothesis, from initial in vitro binding assays to in vivo behavioral studies.

Introduction: The Prodrug Hypothesis

This compound is a structurally intriguing molecule featuring a cyclopropane ring, an aminomethyl group, and an ethyl ester moiety.[1] While direct pharmacological studies on this specific compound are not extensively documented in publicly available literature, its chemical architecture strongly suggests a role as a prodrug.